Mth-DL-hydroxy proline

Description

Properties

CAS No. |

104809-12-3 |

|---|---|

Molecular Formula |

C9H15N3O4S |

Molecular Weight |

261.296 |

IUPAC Name |

4-hydroxypyrrolidine-2-carboxylic acid;1-methyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C5H9NO3.C4H6N2OS/c7-3-1-4(5(8)9)6-2-3;1-6-2-3(7)5-4(6)8/h3-4,6-7H,1-2H2,(H,8,9);2H2,1H3,(H,5,7,8) |

InChI Key |

CKLLMZRREKSAKB-UHFFFAOYSA-N |

SMILES |

CN1CC(=O)NC1=S.C1C(CNC1C(=O)O)O |

Synonyms |

MTH-DL-HYDROXY PROLINE |

Origin of Product |

United States |

Preparation Methods

BOC Protection of 4-Hydroxy-L-Proline

The first step involves protecting the amino group of 4-hydroxy-L-proline using di-tert-butyl dicarbonate (BOC anhydride). This reaction is conducted in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst. Key parameters include:

-

Molar ratios : BOC anhydride (1.7–1.9 equivalents relative to 4-hydroxy-L-proline).

-

Temperature : Maintained below 30°C to prevent side reactions.

The product, N-BOC-4-hydroxy-L-proline, is isolated as a white solid after aqueous workup and reduced-pressure distillation.

Methyl Esterification

The second step converts the carboxyl group of N-BOC-4-hydroxy-L-proline into a methyl ester using dicyclohexylcarbodiimide (DCC) and methanol in tetrahydrofuran (THF). Critical conditions include:

-

Solvent system : THF facilitates reagent solubility.

-

Coupling agent : DCC (1.0 equivalent) activates the carboxyl group.

-

Temperature : Controlled at 20–30°C to minimize racemization.

Post-reaction, the mixture is filtered to remove dicyclohexylurea (DCU), and the crude product is purified via recrystallization using a DCM/petroleum ether (PE) solvent system.

Table 1: Synthesis Conditions for this compound

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| BOC Protection | BOC anhydride, DMAP | DCM | ≤30°C | High (≥85%) |

| Methyl Esterification | DCC, MeOH | THF | 20–30°C | Moderate (70%) |

Process Optimization and Yield Analysis

Optimization of the synthesis protocol focuses on enhancing yield and purity while reducing side products. Key findings include:

-

Catalyst loading : DMAP at 0.07–0.11 equivalents relative to 4-hydroxy-L-proline maximizes BOC protection efficiency.

-

Solvent ratios : A DCM/PE mixture (1:3) during recrystallization improves product crystallinity.

-

Reaction monitoring : Thin-layer chromatography (TLC) ensures completion of each step, with Rf values calibrated for hydroxyproline derivatives.

Despite these optimizations, challenges remain in scaling up the process due to the hygroscopic nature of intermediates and the need for stringent temperature control.

Analytical Characterization Techniques

Post-synthesis characterization employs advanced analytical methods to verify structural integrity and purity:

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with selected ion monitoring (SIM) detects the molecular ion peak at m/z 173.0 for hydroxyproline derivatives, achieving sensitivity down to 35 ng/ml. This method confirms the absence of unreacted starting materials and byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Key NMR Signals for this compound

| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) |

|---|---|---|

| Methoxy (-OCH₃) | 3.65 | 52.1 |

| BOC Carbonyl | - | 156.0 |

| Ester Carbonyl | - | 172.0 |

Applications and Implications of Synthesis

The optimized synthesis of this compound enables its use in:

-

Collagen research : As a stable analog for studying collagen degradation and fibrosis biomarkers.

-

Drug development : Serving as a building block for protease inhibitors and antifibrotic agents.

-

Diagnostic tools : Quantifying hydroxyproline levels in biological samples to assess fibrotic disease progression.

Future directions include enzymatic synthesis routes using recombinant prolyl hydroxylases and CRISPR-edited cell lines to improve scalability .

Chemical Reactions Analysis

Hyp Elimination by Hydroxyproline Dehydratase (HypD)

HypD, a glycyl radical enzyme (GRE), catalyzes the anaerobic dehydration of Hyp to Δ¹-pyrroline-5-carboxylate (P5C). Structural studies reveal a substrate-binding pocket optimized for Hyp via:

-

Hydrogen bonding between Hyp’s carboxylate group and Ser334, Tyr450, and Thr645 .

-

Proline-aromatic interactions with Phe340, stabilizing the substrate’s Cγ-exo puckered conformation .

-

A conserved glycyl radical (Cys434) initiating hydrogen atom abstraction from C5 .

Proposed Reaction Mechanism:

-

Radical generation : Cys434 abstracts a hydrogen atom from Hyp’s C5, forming a substrate radical.

-

Hydroxyl elimination : The hydroxyl group at C4 is eliminated, generating an enamine radical cation intermediate.

-

Radical transfer : The radical shifts to C4, followed by hydrogen atom re-abstraction from Cys434, yielding P5C .

Deuterium labeling experiments with [2,5,5-D₃]-Hyp demonstrated deuterium transfer from C5 to C4 in the product, confirming the radical-mediated mechanism .

Pyrroline-2-Carboxylate (P2C) Reduction by HypS

In Sinorhizobium meliloti, HypS reduces P2C (derived from D-proline catabolism) to L-proline. Kinetic analyses reveal:

| Parameter | Value (P2C Reduction) | Value (L-Proline Oxidation) |

|---|---|---|

| V<sub>max</sub> | 41 μmol·min⁻¹·mg⁻¹ | 1.7 μmol·min⁻¹·mg⁻¹ |

| K<sub>m</sub> | 0.89 μM | 74 μM |

| k<sub>cat</sub>/K<sub>m</sub> | 1,650 μM⁻¹·min⁻¹ | 0.82 μM⁻¹·min⁻¹ |

HypS exhibits a 2,000-fold catalytic efficiency preference for P2C reduction over L-proline oxidation, indicating its primary role in D-proline catabolism .

Key enzymatic steps:

-

Hydroxyproline dehydrogenase (PRODH2) : Converts Hyp to Δ¹-pyrroline-3-hydroxy-5-carboxylate (OH-P5C) .

-

P5C reductase (PYCR) : Reduces OH-P5C to Hyp in collagen biosynthesis .

-

PutA bifunctional enzyme : Oxidizes L-proline to glutamate in S. meliloti, linking Hyp and proline metabolism .

HypD active-site mutants:

| Variant | Glycyl Radical Formation | Activity | Role in Catalysis |

|---|---|---|---|

| F340A | Yes | None | Proline-aromatic stabilization |

| S334A | Yes | None | Substrate positioning |

| Y450F/T645A | Yes | Reduced | Carboxylate binding |

These results highlight the necessity of hydrophobic and hydrogen-bonding interactions for Hyp binding and catalysis .

Environmental and Biotechnological Implications

-

Hyp catabolism enables gut microbes to utilize collagen-derived nutrients, influencing host-microbe interactions .

-

The HypMNPQ transporter in S. meliloti facilitates Hyp and D-proline uptake, critical for rhizosphere colonization .

This synthesis of structural, kinetic, and mechanistic data underscores the complexity of Hyp’s chemical reactivity and its integration into microbial metabolic networks.

Scientific Research Applications

4-Hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research for the synthesis of neuroexcitatory kainoids and antifungal echinocandins . It is also employed in the synthesis of chiral ligands for enantioselective ethylation of aldehydes . In biology, it is a natural constituent of animal structural proteins such as collagen and elastin .

1-methyl-2-sulfanylideneimidazolidin-4-one has potential applications in organic synthesis as a building block for the synthesis of various heterocyclic compounds. It is also being explored for its potential use in medicinal chemistry as a precursor for drug development.

Mechanism of Action

The mechanism of action of 4-Hydroxypyrrolidine-2-carboxylic acid involves its incorporation into peptides and proteins, where it plays a role in stabilizing the secondary structure of collagen . It interacts with various enzymes and receptors in the body, contributing to its biological activity.

1-methyl-2-sulfanylideneimidazolidin-4-one exerts its effects through its sulfur atom, which can participate in various chemical reactions. It can interact with nucleophiles and electrophiles, leading to the formation of new chemical bonds and the modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

Role in Stress Responses

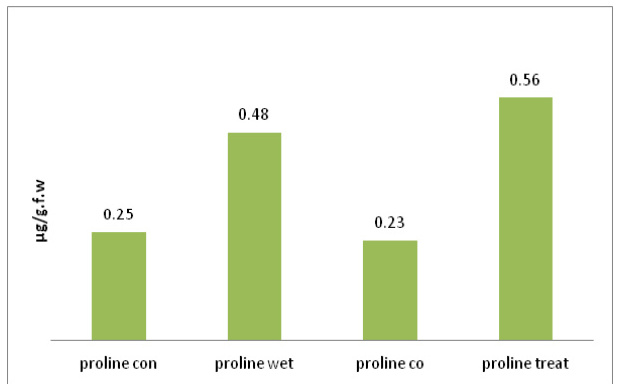

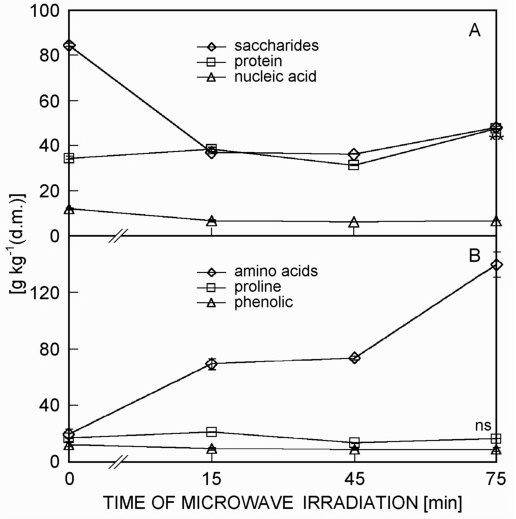

- DL-Proline : Accumulates in plants under abiotic stress (e.g., microwave irradiation, drought) as an osmoprotectant .

- Hydroxyprolines: Limited evidence suggests hydroxylation may reduce transport efficiency. For example, cyanobacterial proline transporter mutants show altered bioactivity under heat stress, implying structural specificity in uptake .

Enzymatic Interactions

- Prolyl 4-hydroxylase catalyzes proline hydroxylation in collagen, critical for protein stability . Hydroxyproline derivatives like (S)-3-Hydroxy-D-proline may exhibit divergent binding affinities due to stereochemical variations .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.